REACTION_CXSMILES
|
S(OOS([O-])(=O)=O)([O-])(=O)=[O:2].[K+].[K+].[CH2:13]([O:15][C:16](=[O:29])[CH2:17][CH2:18][CH2:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[C:22]=1[CH3:28])[CH3:14]>O.C(#N)C.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH2:13]([O:15][C:16](=[O:29])[CH2:17][CH2:18][CH2:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[C:22]=1[CH:28]=[O:2])[CH3:14] |f:0.1.2,6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
20.81 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCOC1=C(C(=CC=C1)C)C)=O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
71.42 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
396 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
21.98 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
64 (± 1) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a blue colored solution
|
Type
|
TEMPERATURE
|
Details
|
The resulting light green solution was refluxed for 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was cooled to ˜5° C. in order
|
Type
|
CUSTOM
|
Details
|
to precipitate most of the inorganic solids
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by filtration
|
Type
|
WASH
|
Details
|
the solid cake was washed with dichloromethane (1.0 L)
|
Type
|
CUSTOM
|
Details
|
The two layers of filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine solution (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solution was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration of the drying agent
|
Type
|
CUSTOM
|
Details
|
the removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified
|
Type
|
WASH
|
Details
|
eluting with 5-10% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCOC1=C(C(=CC=C1)C)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.32 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 205.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |